molecular formula C19H17ClN4O B5416865 1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one

1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one

Numéro de catalogue B5416865
Poids moléculaire: 352.8 g/mol
Clé InChI: KFJDDPZKSYEVGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one, also known as ABT-702, is a small molecule inhibitor of the enzyme adenosine kinase. It was first synthesized in 1997 by Abbott Laboratories and has since been studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

The mechanism of action of 1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one involves inhibition of adenosine kinase, an enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). By inhibiting adenosine kinase, this compound increases the levels of extracellular adenosine, which can activate adenosine receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of immune function, inhibition of angiogenesis, and regulation of neurotransmitter release. It has also been shown to have neuroprotective effects in animal models of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one for lab experiments is its specificity for adenosine kinase, which allows for selective inhibition of this enzyme without affecting other cellular processes. However, one limitation is that this compound has relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Orientations Futures

There are several potential future directions for research on 1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one. One area of focus could be the development of more potent and selective inhibitors of adenosine kinase, which could have improved therapeutic efficacy. Another area of interest could be the evaluation of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, further studies could be conducted to elucidate the mechanisms underlying the neuroprotective effects of this compound, which could have implications for the treatment of neurological disorders.

Méthodes De Synthèse

The synthesis of 1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one involves a multistep process, starting with the reaction of quinoxaline-2-carboxylic acid with 2-chlorobenzylamine to form 2-chlorobenzylquinoxaline-2-carboxamide. This is then reacted with pyrrolidine-2,5-dione to produce this compound.

Applications De Recherche Scientifique

1-(2-chlorobenzyl)-4-(quinoxalin-2-ylamino)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials for the treatment of solid tumors.

Propriétés

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(quinoxalin-2-ylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O/c20-15-6-2-1-5-13(15)11-24-12-14(9-19(24)25)22-18-10-21-16-7-3-4-8-17(16)23-18/h1-8,10,14H,9,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJDDPZKSYEVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)NC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.